Cas no 2229075-63-0 (tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate)
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate
- 2229075-63-0
- EN300-1902276
-
- Inchi: 1S/C17H26N2O2/c1-12-6-7-14(10-13(12)2)15-11-18-8-9-19(15)16(20)21-17(3,4)5/h6-7,10,15,18H,8-9,11H2,1-5H3
- InChI Key: DCGOFISGCKBPEM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNCC1C1C=CC(C)=C(C)C=1)=O
Computed Properties
- Exact Mass: 290.199428076g/mol
- Monoisotopic Mass: 290.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 41.6Ų
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902276-0.05g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-0.1g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-0.25g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-0.5g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-1.0g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1902276-2.5g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-5.0g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1902276-10.0g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1902276-1g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1902276-5g |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate |
2229075-63-0 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate
Introduction to Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate (CAS No. 2229075-63-0)
Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate, a compound with the chemical formula C₁₄H₂₁NO₂, is a derivative of piperazine and has garnered significant attention in the field of pharmaceutical research. This compound is characterized by its tert-butyl and (3,4-dimethylphenyl) substituents, which contribute to its unique pharmacological properties. The CAS number 2229075-63-0 provides a unique identifier for this substance, facilitating its recognition and study in scientific literature.
The synthesis of Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate involves a series of well-defined chemical reactions that highlight the precision required in organic synthesis. The introduction of the tert-butyl group enhances the lipophilicity of the molecule, which can be crucial for its absorption and distribution within biological systems. Meanwhile, the (3,4-dimethylphenyl) moiety introduces steric hindrance and electronic effects that can influence the compound's interactions with biological targets.
Recent advancements in drug discovery have shown that piperazine derivatives are valuable scaffolds for developing novel therapeutic agents. The structural features of Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate make it a promising candidate for further investigation in various pharmacological contexts. For instance, its molecular structure suggests potential activity in modulating neurotransmitter systems, which could have implications for treating neurological and psychiatric disorders.
One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have been exploring its utility in generating derivatives with enhanced pharmacological profiles. The tert-butyl group, being a bulky substituent, can serve as a handle for further functionalization, allowing chemists to tailor the molecule's properties to specific therapeutic needs.
The (3,4-dimethylphenyl) ring is another key feature that contributes to the compound's unique chemical behavior. This aromatic system can engage in π-stacking interactions and hydrophobic effects, which are important for binding to biological targets. Such interactions are often critical for the efficacy of small molecule drugs. By studying Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate, scientists can gain insights into how these structural elements influence drug-receptor interactions.
In recent years, there has been growing interest in developing new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Piperazine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter receptors. Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate is being investigated as a potential lead compound for further development. Its unique structural features may enable it to modulate neurotransmitter systems in a way that could lead to novel therapeutic strategies.
The synthesis of this compound also highlights the importance of green chemistry principles in modern drug development. Researchers are increasingly focusing on optimizing synthetic routes to minimize waste and improve efficiency. The preparation of Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate exemplifies these efforts by demonstrating how complex molecules can be constructed using sustainable methodologies.
Another area where this compound has shown promise is in the development of radioligands for neuroimaging studies. Radioligands are compounds labeled with radioactive isotopes and are used to visualize biological processes in vivo. The structural features of Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate make it an attractive candidate for use as a radioligand targeting specific neurotransmitter receptors. This application could provide valuable insights into the pathophysiology of neurological disorders and aid in the development of new treatments.
The pharmacokinetic properties of Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate are also being studied to understand how it behaves within biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical considerations in drug development. By evaluating these properties, researchers can gain insights into how the compound might be best administered and what potential side effects it might have.
In conclusion, Tert-butyl 2-(3,4-dimethylphenyl)piperazine-1-carboxylate (CAS No. 2229075-63-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting neurological and psychiatric disorders. The ongoing studies on this compound highlight the importance of piperazine derivatives in drug discovery and provide exciting opportunities for future research.
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